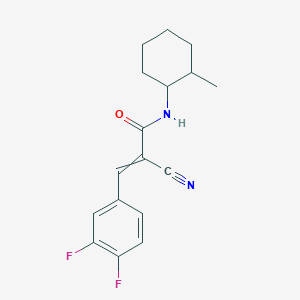

2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyano and enamide compounds involves direct acylation reactions, multicomponent reactions, or condensation with different reagents. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, demonstrating the versatility of cyano compounds in synthesis (Younes et al., 2020). Furthermore, the preparation of compounds like N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide showcases the potential for creating diverse structures through multicomponent reactions (Ganesh et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. These analyses reveal details about bond distances, angles, and tautomerism. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided insights into enamine tautomerism and hydrogen bonding interactions (Johnson et al., 2006).

Chemical Reactions and Properties

Cyano and enamide groups participate in a variety of chemical reactions, including colorimetric sensing, photocyclization, and transformations involving cyclization and hydrogen bonding. The colorimetric sensing of fluoride anions by benzamide derivatives is a notable example of the chemical reactivity and application potential of these compounds (Younes et al., 2020).

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, thermal stability, and mechanical strength, are often evaluated to determine their applicability in materials science. For example, novel polyamides derived from similar structures demonstrated outstanding solubility and thermal stability, indicating their potential for microelectronic applications (Li et al., 2009).

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Crystal Structures in Anticonvulsant Enaminones

Research on anticonvulsant enaminones has detailed the hydrogen bonding and crystal structures of compounds with similar chemical frameworks. The study of these enaminones has revealed significant insights into the sofa conformations of cyclohexene rings and the hydrogen bonding that forms infinite chains of molecules, crucial for understanding the molecular basis of their anticonvulsant activity (Kubicki, Bassyouni, & Codding, 2000).

Catalysis in Aqueous Media

The development of Pd nanoparticles supported on mesoporous graphitic carbon nitride has been shown to catalyze the hydrogenation of phenol and derivatives in water, illustrating an environmentally friendly approach to synthesizing key intermediates like cyclohexanone under mild conditions. This catalytic process emphasizes the role of innovative catalysts in sustainable chemistry (Wang, Yao, Li, Su, & Antonietti, 2011).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and demonstrated to serve as effective colorimetric sensors for fluoride ions in solution, highlighting their potential in environmental monitoring and chemical sensing applications. The observed colorimetric response is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, offering a straightforward method for detecting fluoride anions (Younes et al., 2020).

Advanced Polymer Materials

Research on polyamides derived from aromatic diamines, including those with cyclohexane components, has yielded materials with outstanding solubility, mechanical strength, and thermal stability. These findings underscore the significance of structural modification in developing high-performance materials for microelectronics and other advanced applications (Li, Wang, Li, & Jiang, 2009).

Eigenschaften

IUPAC Name |

2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-6-7-14(18)15(19)9-12/h6-9,11,16H,2-5H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGXDQAGKIRLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)